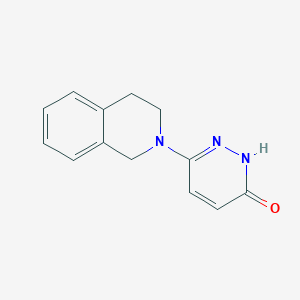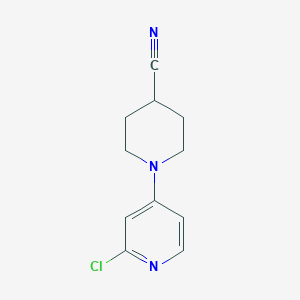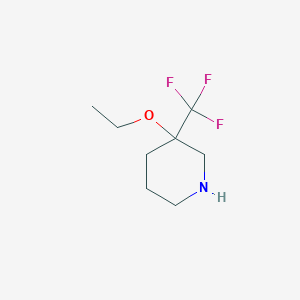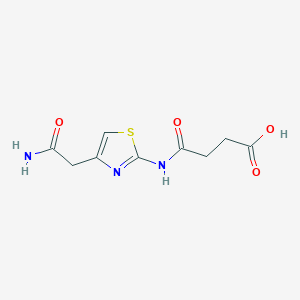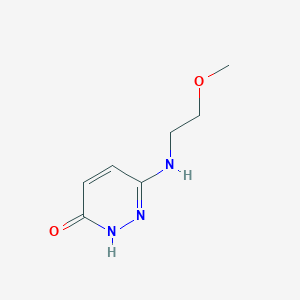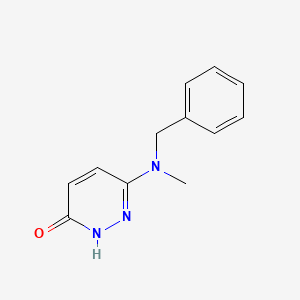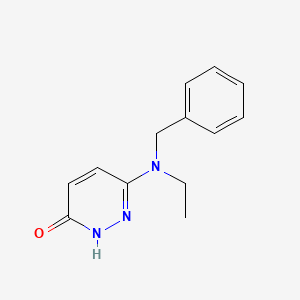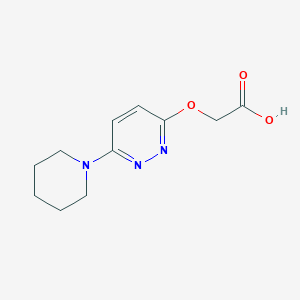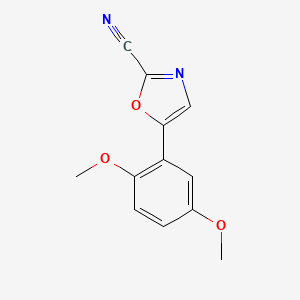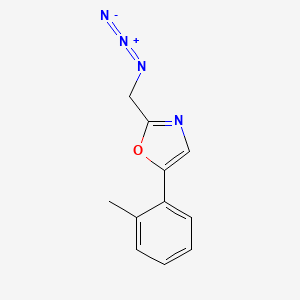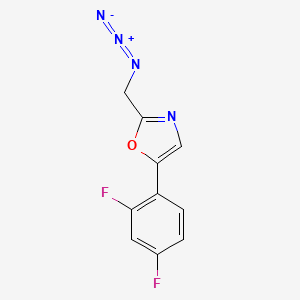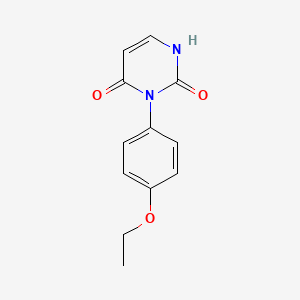![molecular formula C10H18ClNO B1481515 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol-Hydrochlorid CAS No. 2098099-63-7](/img/structure/B1481515.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol-Hydrochlorid
Übersicht
Beschreibung
8-Cyclopropyl-8-azabicyclo[321]octan-3-ol hydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group and an azabicyclo[321]octane ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride may have potential therapeutic applications. It can be investigated for its effects on neurological disorders, pain management, and other health conditions.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.
Wirkmechanismus
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Cyclopropyl-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps, starting with the formation of the core bicyclic structure. One common approach is the cyclization of a suitable precursor, followed by the introduction of the cyclopropyl group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
8-Oxa-3-azabicyclo[3.2.1]octane
8-Azabicyclo[3.2.1]octa-1,3,6-trien-8-ol
Uniqueness: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropyl group and the azabicyclo[3.2.1]octane ring. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7;/h7-10,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNPCGCQVOMYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


